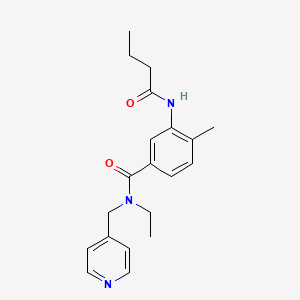![molecular formula C19H21N3O2 B4259961 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4259961.png)
4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine
Descripción general
Descripción
4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a morpholine-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been studied for its potential neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In immunology, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been studied for its potential immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, studies have suggested that 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine may exert its therapeutic effects by inhibiting various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
Biochemical and Physiological Effects:
4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to have various biochemical and physiological effects. In cancer cells, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to induce cell cycle arrest and apoptosis. In neurology, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to protect against oxidative stress and to modulate neurotransmitter levels. In immunology, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to modulate cytokine production and to enhance immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has several advantages for lab experiments, including its high purity and stability. However, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine. One potential direction is to further investigate its mechanism of action and to identify specific targets for its therapeutic effects. Another direction is to explore its potential applications in other fields, such as cardiovascular research and infectious disease research. Additionally, further studies are needed to optimize the synthesis of 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine and to develop more efficient methods for its delivery and administration.
Conclusion:
In conclusion, 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been optimized to ensure high yields and purity, and its mechanism of action is not fully understood. 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}morpholine for therapeutic applications and to optimize its synthesis and delivery methods.
Propiedades
IUPAC Name |
4-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-23-18-5-4-14-10-16(3-2-15(14)11-18)19-17(12-20-21-19)13-22-6-8-24-9-7-22/h2-5,10-12H,6-9,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHECQOPNOOBZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B4259884.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B4259903.png)
![3-(4-fluorophenoxy)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methylpropan-1-amine](/img/structure/B4259909.png)
![N-allyl-N-(2-chlorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4259912.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4259919.png)
![2-[4-(3-fluorobenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4259935.png)

![2-methyl-3-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4259948.png)
![2-[(methyl{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B4259954.png)
![5,7-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4259964.png)
![N-(2-methoxyethyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4259966.png)
![5-methyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B4259974.png)